molecular formula C9H9BrO3 B13634692 (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate

(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate

Katalognummer: B13634692
Molekulargewicht: 245.07 g/mol
InChI-Schlüssel: CYNXNJIDHSYRQP-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate (CAS 1152170-60-9) is a chiral aryl hydroxy ester of high value in organic synthesis and medicinal chemistry research. This compound serves as a versatile synthetic intermediate and building block for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . The core research value of this compound lies in its stereochemistry and functional groups. The presence of both a hydroxy group and an ester on a chiral center adjacent to a 3-bromophenyl ring makes it a valuable precursor for constructing more complex, enantiomerically pure structures . Researchers can exploit the reactivity of its bromoaryl group for cross-coupling reactions, while the ester and hydroxy functions can be further modified or hydrolyzed. While specific mechanistic studies on this exact compound are limited, its structural features are prominent in pharmaceutical agents. For instance, related bromophenyl acetamide derivatives have been investigated as potent antidiabetic agents, functioning as non-competitive inhibitors of α-glucosidase and α-amylase enzymes, which are key targets for managing postprandial hyperglycemia in Type 2 Diabetes . Furthermore, similar ester derivatives of bromophenyl compounds are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like (R)-Flurbiprofen, which is also being studied for its potential application in treating Alzheimer's disease . The chiral integrity of the (R)-enantiomer is crucial for such applications, as it can significantly influence the biological activity and pharmacokinetic profile of the resulting drug candidate. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C9H9BrO3

Molekulargewicht

245.07 g/mol

IUPAC-Name

methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m1/s1

InChI-Schlüssel

CYNXNJIDHSYRQP-MRVPVSSYSA-N

Isomerische SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)Br)O

Kanonische SMILES

COC(=O)C(C1=CC(=CC=C1)Br)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Organometallic Addition to α-Bromophenylglyoxalate Esters

  • Starting Materials : Methyl 3-bromophenylglyoxalate or related α-keto esters.
  • Reagents : Grignard reagents such as 3-thienylmagnesium bromide or 3-furylmagnesium bromide prepared via reaction of the corresponding brominated heteroaromatics with magnesium.
  • Procedure : The organometallic reagent is added dropwise to a cooled solution of methyl 3-bromophenylglyoxalate in anhydrous ether or benzene under nitrogen atmosphere at low temperature (e.g., -70°C to 0°C). This forms the α-hydroxy ester intermediate with a bromophenyl substituent at the α-position.
  • Example : A solution of 3-furyllithium prepared from 3-bromofuran and butyllithium at -70°C is converted to 3-furylmagnesium bromide by reaction with magnesium bromide, then added to methyl 4-bromophenylglyoxalate to yield methyl α-(4-bromophenyl)-α-(3-furyl)-α-hydroxyacetate.

Transesterification with Quinuclidinol for Chiral Resolution

  • The racemic α-hydroxy esters obtained are subjected to transesterification with (R,S)-3-quinuclidinol in the presence of sodium metal in anhydrous benzene under reflux conditions.
  • This step can selectively form quinuclidinyl esters, which can be separated to enrich the (R)-enantiomer.
  • The reaction is typically refluxed for 1 hour with sodium metal, followed by addition of quinuclidinol and further reflux for up to 24 hours.

Summary Table of Preparation Methods

Step Reaction Type Starting Material Reagents & Conditions Product Notes
1 Organometallic Addition Methyl 3-bromophenylglyoxalate 3-thienyl or 3-furylmagnesium bromide, ether, -70 to 0°C Methyl α-(3-bromophenyl)-α-(heteroaryl)-α-hydroxyacetate Low temperature to control stereochemistry
2 Transesterification Racemic α-hydroxy ester (R,S)-3-quinuclidinol, sodium metal, benzene, reflux Quinuclidinyl α-(3-bromophenyl)-α-(heteroaryl)-α-hydroxyacetate Enables chiral resolution
3 Bromination & Esterification 2-Methyl-2-phenylpropanoic acid (non-hydroxy) Bromine, sodium carbonate, water, methanol, sulfuric acid Methyl 2-(3-bromophenyl)-2-methylpropanoate Indirect method requiring further steps

Research and Analytical Data

  • Reaction Monitoring : Gas chromatographic analysis is used to monitor consumption of starting materials and formation of products, ensuring reaction completeness.
  • Purification : Organic layers are washed with sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Yields : Reported yields for brominated methyl esters are typically in the range of 70-80% with >98% purity by GC analysis.
  • Stereochemistry : Use of chiral auxiliaries such as quinuclidinol facilitates isolation of the (R)-enantiomer, critical for biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 2-(3-bromophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of ®-Methyl 2-(3-bromophenyl)-2-oxoacetate.

    Reduction: Formation of ®-Methyl 2-(3-bromophenyl)-2-hydroxyethanol.

    Substitution: Formation of ®-Methyl 2-(3-azidophenyl)-2-hydroxyacetate.

Wissenschaftliche Forschungsanwendungen

®-Methyl 2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Wirkmechanismus

The mechanism of action of ®-Methyl 2-(3-bromophenyl)-2-hydroxyacetate depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The bromophenyl group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Methyl 2-amino-2-(3-bromophenyl)acetate (CAS 1132817-76-5)
  • Structure: Replaces the hydroxyl group with an amino (-NH₂) group.
  • Applications : Widely used as a building block for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its nucleophilic amine, which facilitates coupling reactions .
  • Key Data: Molecular formula C₉H₁₀BrNO₂; molecular weight 244.09; XLogP3 = 1.6 (indicating moderate hydrophobicity) .
b. Methyl 2-(3-bromophenyl)acetate (CAS 150529-73-0)
  • Structure: Lacks both hydroxyl and amino groups; simpler phenylacetate ester.
  • Key Data : Molecular formula C₉H₉BrO₂; molecular weight 229.07 .
c. Methyl 2-(3-bromophenyl)-2-oxoacetate (CAS 81316-36-1)
  • Structure : Features a ketone (oxo) group instead of hydroxyl.
  • Applications : Reactive in Claisen or aldol condensations due to the electrophilic α-keto group .
  • Key Data : Similarity score 0.98 to the target compound, suggesting structural and reactivity parallels .
d. (R)-Methyl 2-amino-2-(3-bromophenyl)acetate HCl (CAS 1391518-81-2)
  • Structure: Hydrochloride salt of the amino analog; enhances solubility and stability.
  • Applications : Used in chiral drug synthesis, where salt forms improve bioavailability .

Structural and Functional Implications

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications
(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate Not available C₉H₉BrO₃ (inferred) ~245 (inferred) Hydroxyl, ester Chiral intermediates, NSAID synthesis
Methyl 2-amino-2-(3-bromophenyl)acetate 1132817-76-5 C₉H₁₀BrNO₂ 244.09 Amino, ester Kinase inhibitors, agrochemicals
Methyl 2-(3-bromophenyl)acetate 150529-73-0 C₉H₉BrO₂ 229.07 Ester (R)-Flurbiprofen synthesis
Methyl 2-(3-bromophenyl)-2-oxoacetate 81316-36-1 C₉H₇BrO₃ 243.06 Ketone, ester Condensation reactions

Key Observations :

  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, influencing crystallinity and solubility, whereas the amino group in its analog enables nucleophilic reactivity .
  • Oxo Group : The ketone in the oxoacetate derivative increases electrophilicity, making it reactive in carbon-carbon bond-forming reactions compared to the hydroxylated target compound .
  • Chirality : The (R)-configuration in the target compound and its HCl salt () is crucial for enantioselective synthesis, impacting biological target interactions .

Biologische Aktivität

(R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a chiral compound with significant potential in medicinal chemistry due to its unique structural properties. This article aims to explore its biological activity, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : Approximately 243.05 g/mol
  • Structural Features : The compound features a bromine atom attached to a phenyl group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an intermediate in the synthesis of biologically active compounds, particularly those targeting β3-adrenergic receptors, which are involved in metabolic regulation and cardiovascular functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : Studies have shown that the compound can scavenge reactive oxygen species (ROS), potentially providing protective effects against oxidative stress in cellular models .
  • Cytotoxicity : In vitro assays demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .
  • Pharmacological Applications : Due to its structural characteristics, it may serve as a lead compound for developing drugs targeting various diseases, including metabolic disorders and cancers.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using the DCFDA assay in MCF-7 breast cancer cells. The results indicated a significant reduction in ROS levels upon treatment with the compound, confirming its role as an effective antioxidant agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focused on the cytotoxic effects of this compound on H9c2 cardiac cells exposed to oxidative stress, it was found that the compound significantly decreased cell viability while increasing markers of apoptosis such as Bax and cleaved caspases .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetateStructureSimilar cytotoxic properties, studied for anti-inflammatory effects
(R)-Methyl mandelateStructureKnown chiral compound with applications in drug synthesis

Q & A

Q. What synthetic strategies are commonly employed to prepare (R)-Methyl 2-(3-bromophenyl)-2-hydroxyacetate?

Methodological Answer: Synthesis typically involves esterification of 2-(3-bromophenyl)-2-hydroxyacetic acid with methanol under acidic catalysis, though asymmetric methods are critical for enantiomeric purity. For example, diazomethane (CH₂N₂) in the presence of HBF₄·OEt₂ can esterify hydroxyacetic acid derivatives while minimizing racemization . Reaction monitoring via thin-layer chromatography (TLC) and purification by flash chromatography on silica gel are standard, though silica’s acidic nature may risk partial racemization . Alternative routes include nucleophilic substitution on brominated precursors or enzymatic resolution of racemic mixtures.

Q. How is the absolute configuration of the chiral center determined for this compound?

Methodological Answer: X-ray crystallography using programs like SHELXL (SHELX system) is the gold standard. The Flack x parameter, which analyzes twin components in centrosymmetric systems, provides robust enantiomorph-polarity estimation and avoids false chirality indications seen with the η parameter in near-symmetric structures . Single-crystal diffraction data collection at low temperatures (e.g., 100 K) enhances resolution. Complementary techniques like optical rotation and circular dichroism (CD) spectroscopy validate crystallographic results .

Q. What purification methods mitigate racemization risks during synthesis?

Methodological Answer: Avoid prolonged exposure to acidic silica gel during flash chromatography, as this can protonate the α-hydroxy ester, leading to racemization . Instead, use neutral alumina or reverse-phase HPLC with chiral columns. Low-temperature recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) preserves stereochemical integrity. Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents ensures quality .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying the bromophenyl aromatic signals (δ ~7.2–7.8 ppm) and ester carbonyl (δ ~170 ppm). Coupling constants (e.g., J for vicinal protons) confirm stereochemistry.
  • IR Spectroscopy : Hydroxy (O–H stretch, ~3400 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups are diagnostic.
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₉BrO₃, exact mass 259.97 g/mol) and isotopic patterns from bromine .

Q. How does the bromine substituent influence reactivity in downstream applications?

Methodological Answer: The 3-bromo group directs electrophilic substitution to the para position and participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Its electron-withdrawing nature stabilizes transition states in nucleophilic acyl substitutions. Comparative studies with chloro or methoxy analogs show bromine’s superior leaving-group potential in SNAr reactions .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental NMR data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts. Perform DFT calculations (B3LYP/6-31G*) to model conformers and compare Boltzmann-weighted chemical shifts with experimental data. Solvent effects are incorporated using the IEF-PCM model. If rotamers persist, variable-temperature NMR (VT-NMR) can freeze conformations and validate computational models .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) on the bromophenyl ring?

Methodological Answer: The 3-bromo group deactivates the ring, directing EAS to the para position. Use Lewis acids (e.g., FeCl₃) to enhance electrophile activation. For nitration, mixed HNO₃/H₂SO₄ at 0°C minimizes di-substitution. Meta-directing effects can be overridden by steric hindrance or using directing groups (e.g., –OH) in tandem protection/deprotection steps .

Q. How do enantiomeric impurities affect biological activity assays?

Methodological Answer: Enantiomers may exhibit divergent binding affinities or off-target effects. Use chiral HPLC to quantify ee (>98% required for pharmacological studies). In vitro assays (e.g., enzyme inhibition) should compare (R)- and (S)-forms separately. Molecular docking simulations (AutoDock Vina) predict binding modes, while SPR (surface plasmon resonance) measures kinetic parameters (kₐ, kₐ) to correlate stereochemistry with activity .

Q. What computational methods predict reaction pathways for stereoselective synthesis?

Methodological Answer: Transition-state modeling (Gaussian 16) with Nudged Elastic Band (NEB) calculations identifies energy barriers for competing pathways. Solvent effects are modeled using COSMO-RS. For asymmetric catalysis, DFT studies (M06-2X/def2-TZVP) evaluate chiral ligand interactions (e.g., BINOL-phosphates) to rationalize enantioselectivity .

Q. How are crystallographic data validated in the presence of twinning or disorder?

Methodological Answer: SHELXL’s TWIN and BASF commands refine twinned data, while the Flack x parameter distinguishes true chirality from pseudo-symmetry . For disorder, PART and SUMP restraints model alternative conformations. R₁ convergence (<5%) and a Flack parameter near 0 (σ < 0.1) confirm reliability. Cross-validation with independent datasets (e.g., PDB) ensures reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.